molecular formula C12H21NO5 B6166938 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid CAS No. 1482764-65-7

3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid

Cat. No. B6166938
CAS RN: 1482764-65-7
M. Wt: 259.3
InChI Key:
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Description

“3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid” is a chemical compound with the CAS Number: 1482764-65-7 . It has a molecular weight of 259.3 and its IUPAC name is 3-(4-(tert-butoxycarbonyl)morpholin-2-yl)propanoic acid .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-9(8-13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

More detailed physical and chemical properties may be available in the Material Safety Data Sheet (MSDS) .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid involves the protection of morpholine, followed by alkylation and deprotection reactions.", "Starting Materials": [ "Morpholine", "tert-Butyl chloroformate", "Potassium carbonate", "3-Bromopropanoic acid", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Morpholine is reacted with tert-butyl chloroformate in the presence of potassium carbonate to form 4-[(tert-butoxy)carbonyl]morpholine.", "3-Bromopropanoic acid is reacted with 4-[(tert-butoxy)carbonyl]morpholine in the presence of potassium carbonate and diethyl ether to form 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid.", "The product is then deprotected by treatment with methanol and hydrochloric acid, followed by neutralization with sodium hydroxide to obtain the final product." ] }

CAS RN

1482764-65-7

Product Name

3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid

Molecular Formula

C12H21NO5

Molecular Weight

259.3

Purity

0

Origin of Product

United States

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